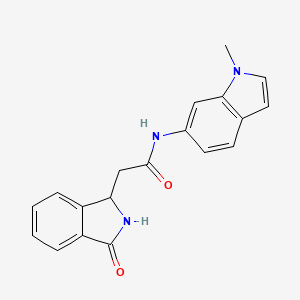![molecular formula C23H21N3O5 B10992170 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione](/img/structure/B10992170.png)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[77002,6010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione is a complex organic compound with a unique structure that includes a benzodioxin ring and a triazatetracyclohexadeca core
Preparation Methods
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxin ring, followed by the construction of the triazatetracyclohexadeca core. Common reagents used in these reactions include sodium carbonate, dimethylformamide, and lithium hydride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial properties, showing significant inhibition of bacterial biofilm growth . In medicine, it is being explored for its potential as an enzyme inhibitor, particularly against cholinesterases and lipoxygenases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial biofilms by disrupting cell wall synthesis . As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione include 1,4-benzodioxin, 2,3-dihydro- and 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid . These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the benzodioxin ring and the triazatetracyclohexadeca core in the target compound imparts distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H21N3O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione |
InChI |
InChI=1S/C23H21N3O5/c1-23-20-15(16-12-14(29-2)4-5-17(16)24-20)7-8-25(23)22(28)26(21(23)27)13-3-6-18-19(11-13)31-10-9-30-18/h3-6,11-12,24H,7-10H2,1-2H3 |
InChI Key |
QNPIUAYYALMFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(CCN1C(=O)N(C2=O)C4=CC5=C(C=C4)OCCO5)C6=C(N3)C=CC(=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992099.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide](/img/structure/B10992109.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B10992110.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10992115.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10992118.png)
![3-methyl-4-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10992126.png)
![N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992127.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10992133.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10992140.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10992151.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10992158.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10992162.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10992165.png)
